2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol
Description
2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol is a compound that belongs to the class of chromenes, which are bicyclic oxygen-containing heterocycles. Chromenes are known for their versatile biological profiles and have been widely studied for their potential therapeutic applications . This compound, in particular, has garnered interest due to its unique structure and potential biological activities.
Properties
IUPAC Name |
2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-15-7-3-1-5-12(15)11-17-14-9-10-19-16-8-4-2-6-13(14)16/h1-8,14,17-18H,9-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOOWBAFTURLIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NCC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-chromen-4-amine with formaldehyde and phenol under acidic conditions. The reaction typically proceeds through a Mannich-type reaction, where the amine group of the chromene reacts with formaldehyde and phenol to form the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The chromene ring can be reduced to form dihydrochromene derivatives using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions with alkyl halides to form ether derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antioxidant and antimicrobial agent.
Medicine: Research has indicated its potential use in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol can be compared with other similar compounds, such as:
2H-chromene derivatives: These compounds share a similar chromene core structure but differ in their substituents, leading to variations in their biological activities.
4H-chromene derivatives: These compounds have a different arrangement of the chromene ring, which can result in different chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
